

Isotrak Standardized Solutions for Liquid Scintillation Counting: Application Notes and Protocols

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Introduction to Liquid Scintillation Counting with Isotrak Standards

Liquid Scintillation Counting (LSC) is a highly sensitive analytical technique for quantifying low-energy beta- and alpha-emitting radionuclides.[1][2] The method involves intimately mixing the radioactive sample with a liquid scintillation cocktail.[3][4] The energy from the radioactive decay excites solvent molecules in the cocktail, and this energy is then transferred to a fluor (or scintillator), which emits photons of light.[1][3][5] These light emissions are detected by photomultiplier tubes (PMTs) and converted into an electrical pulse, which is then counted.[4][5][6]

Isotrak, a product line of Eckert & Ziegler, provides high-quality, NIST-traceable radioactive reference sources and solutions for the calibration and performance verification of liquid scintillation counters.[7][8][9] These standardized solutions are crucial for ensuring the accuracy and reproducibility of experimental results in various research and drug development applications. Isotrak offers a comprehensive range of LSC standards, including unquenched and quenched standard sets for common radionuclides like Tritium (^3H) and Carbon-14 (^{14}C), as well as standards for alpha/beta discrimination.[1][8][10] These standards are available in

various cocktails, such as Ultima Gold and toluene-based scintillators, to match different experimental needs.[\[1\]](#)

This document provides detailed application notes and protocols for the use of Isotrak standardized solutions in liquid scintillation counting.

Core Principles of LSC Standardization

Accurate LSC measurements rely on proper instrument calibration and the correction for a phenomenon known as "quenching." Quenching is any process that reduces the efficiency of the energy transfer and light emission process, leading to a lower count rate.[\[11\]](#) Isotrak standardized solutions are essential for establishing and verifying counting efficiency.

Key concepts in LSC standardization include:

- **Counting Efficiency:** The ratio of the observed counts per minute (CPM) to the actual disintegrations per minute (DPM) of the radioactive sample. It is expressed as a percentage:
$$\% \text{ Efficiency} = (\text{CPM} / \text{DPM}) \times 100$$
[\[11\]](#)
- **Quench Correction:** A critical process to correct for the loss in counting efficiency due to quenching. This is typically achieved by creating a quench curve using a set of quenched standards with known activities and varying levels of a quenching agent.
- **Instrument Performance Verification:** Regular checks to ensure the LSC instrument is functioning correctly and providing consistent results. Unquenched standards are used for this purpose.

Isotrak Standardized Solutions: Product Overview

Isotrak offers a variety of LSC standards to meet diverse research needs. These are manufactured and calibrated in ISO 9001 certified and ISO 17025 accredited laboratories.[\[8\]](#)

| Isotrak Product Type | Description | Primary Radionuclides | Common Applications |
|--|---|--|---|
| Unquenched LSC Standard Sets | Sets containing standards with a known amount of radioactivity and no quenching agent. | ^3H , ^{14}C , and a background standard. [9] | Establishing optimal LSC operating settings and verifying long-term instrument stability. [9] |
| Quenched LSC Standard Sets (Toluene-based) | Contain a constant amount of radioactivity with progressively increasing levels of a quenching agent (e.g., nitromethane). | ^3H , ^{14}C . | Establishing counting efficiency correlation curves applicable to a wide range of scintillation cocktails. |
| Quenched LSC Standard Sets (Ultima Gold) | Specifically designed for use with Ultima Gold™ LSC cocktails, containing progressively higher levels of a quenching agent. | ^3H , ^{14}C . | Creating quench curves for experiments using Ultima Gold™ or similar "safer" cocktails. [1] |
| Alpha/Beta LSC Standards (Ultima Gold AB) | A set containing an alpha emitter, a beta emitter, and a background standard. | Americium-241 (^{241}Am), Chlorine-36 (^{36}Cl). [1] | Optimizing the pulse discrimination parameter for alpha/beta separation. [1] |
| Internal Standards | Calibrated solutions of various radionuclides for determining counting efficiency by internal standardization. | Wide range of nuclides available upon request. | Efficiency determination in complex sample matrices where external standardization is not suitable. |

Experimental Protocols

Protocol 1: Establishing a Quench Curve using Isotrak Quenched LSC Standard Sets

This protocol describes the procedure for creating a quench curve to correct for quenching in experimental samples.

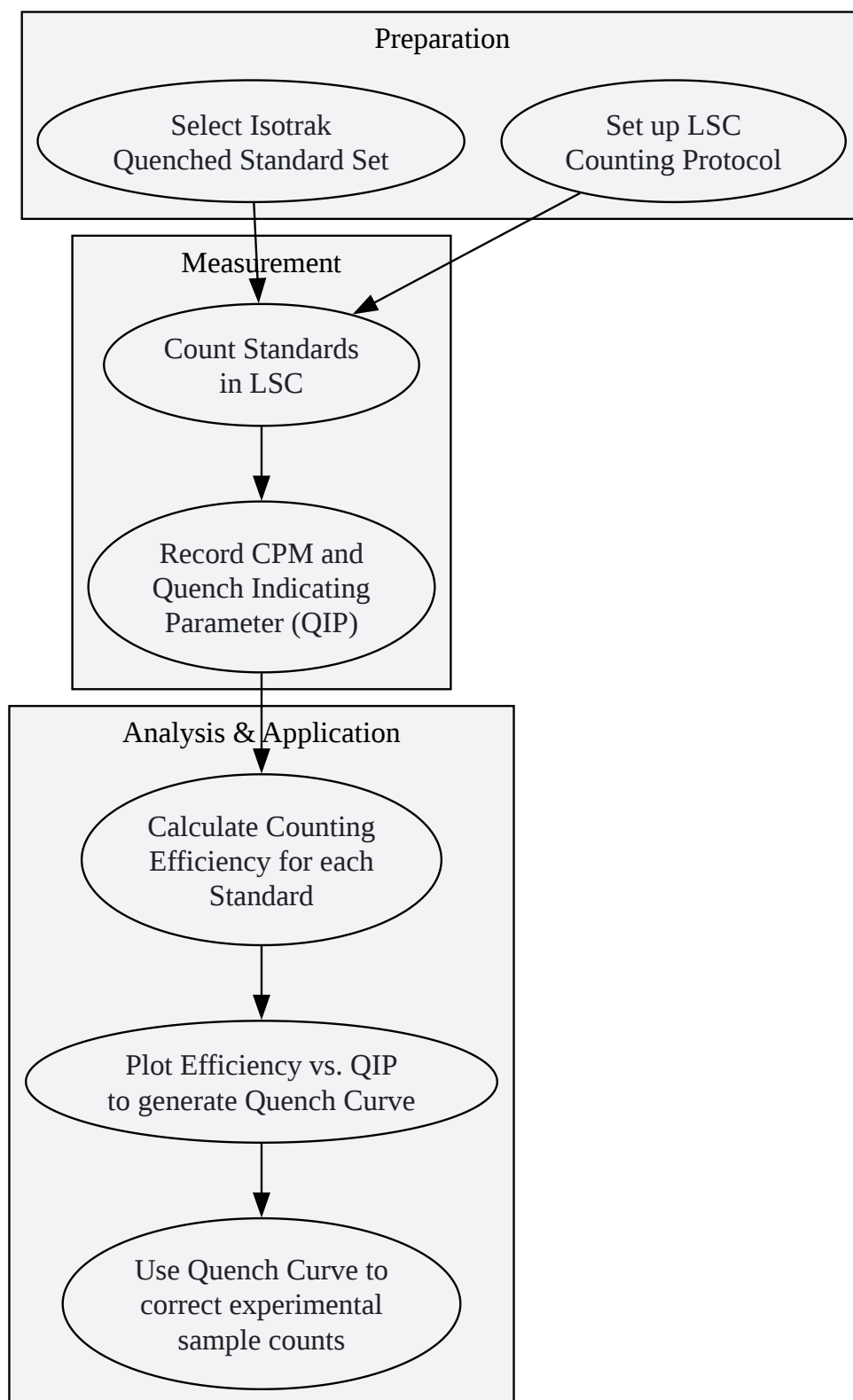
Materials:

- Isotrak Quenched LSC Standard Set (e.g., ^3H or ^{14}C in Toluene or Ultima Gold)
- Liquid Scintillation Counter
- Appropriate LSC vials

Methodology:

- **Instrument Setup:** Turn on the LSC and allow it to stabilize. Select the appropriate counting protocol for the radionuclide being used (e.g., ^3H or ^{14}C).
- **Standard Preparation:** Arrange the Isotrak quenched standards in order of increasing quench. The set typically includes a series of vials with the same amount of radioactivity but varying amounts of a quenching agent.
- **Counting the Standards:** Place the standards in the LSC and initiate the counting sequence. Ensure each standard is counted for a sufficient duration to obtain statistically significant data.
- **Data Collection:** Record the Counts Per Minute (CPM) and a quench indicating parameter (QIP) for each standard. The QIP is a value calculated by the LSC that correlates with the degree of quenching. Common QIPs include tSIE (transformed Spectral Index of the External Standard).
- **Data Analysis:**
 - Calculate the counting efficiency for each standard using the known DPM value provided with the Isotrak set: $\text{Efficiency} = \text{CPM} / \text{DPM}$.

- Plot the counting efficiency (y-axis) against the QIP (x-axis).
- Fit a curve to the data points. This curve is the quench curve.
- Using the Quench Curve: When counting experimental samples, the LSC will measure the CPM and the QIP. The counting efficiency for each sample can then be determined from the quench curve using its QIP value. The DPM of the experimental sample can then be calculated: $\text{DPM} = \text{CPM} / \text{Efficiency}$.



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Protocol 2: Instrument Performance Verification using Isotrak Unquenched LSC Standards

This protocol outlines the routine procedure for verifying the performance and stability of a liquid scintillation counter.

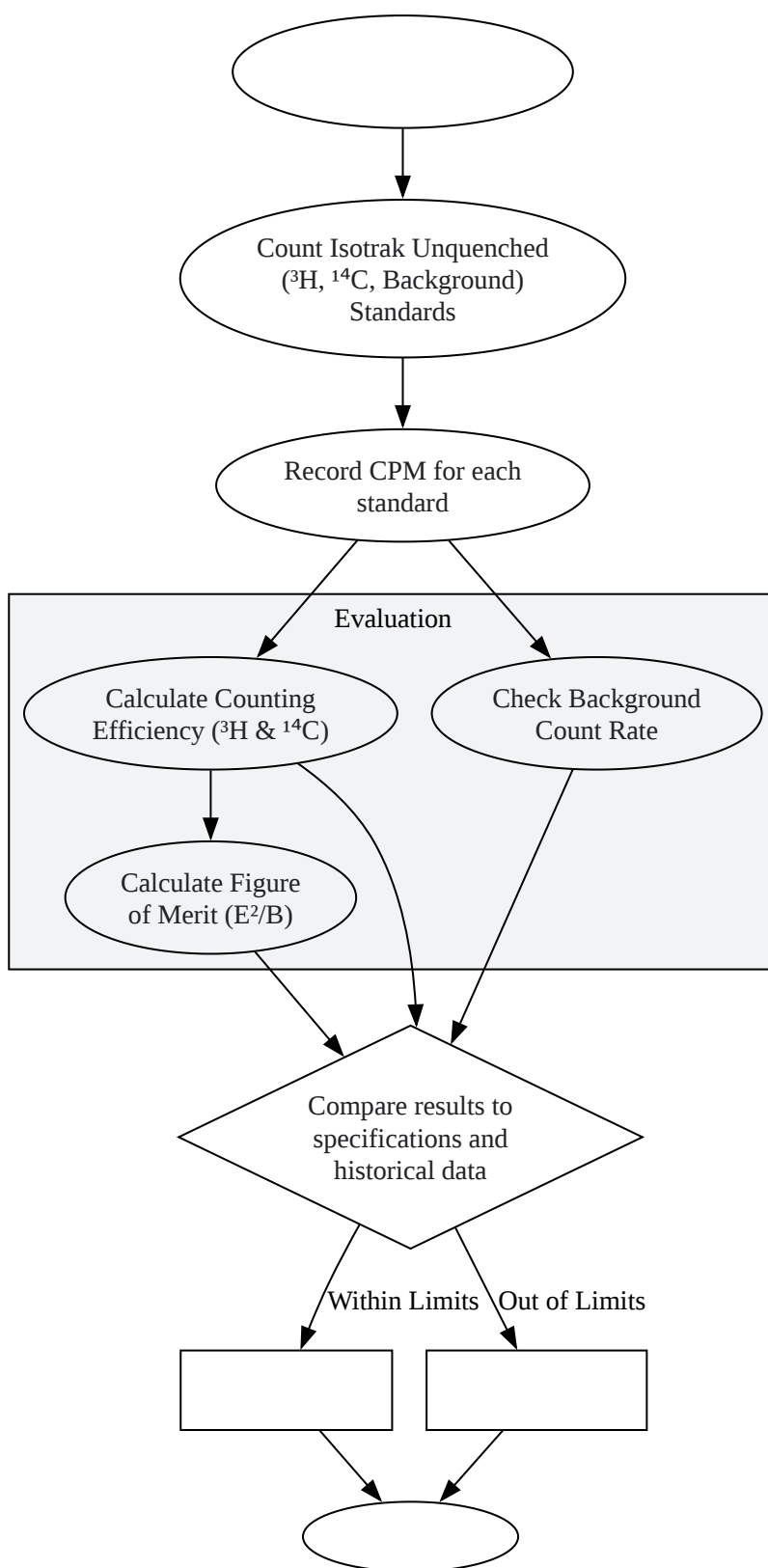
Materials:

- Isotrak Unquenched LSC Standard Set (^3H , ^{14}C , and background)
- Liquid Scintillation Counter
- LSC Vials

Methodology:

- Instrument Setup: Power on the LSC and allow for the recommended warm-up period.
- Counting Standards: Place the unquenched ^3H , ^{14}C , and background standards into the LSC.
- Data Acquisition: Count each standard using the predefined, optimized counting windows for each radionuclide.
- Performance Evaluation:
 - Counting Efficiency: Compare the measured CPM of the ^3H and ^{14}C standards to their known DPM values to determine the counting efficiency. This should be consistent with the manufacturer's specifications and previous measurements.
 - Background Count Rate: The CPM of the background standard should be low and stable over time. An increase in the background count rate may indicate contamination or instrument malfunction.
 - Figure of Merit (E^2/B): Calculate the figure of merit ($\text{Efficiency}^2/\text{Background}$) for both ^3H and ^{14}C . This value is a useful indicator of the instrument's overall performance for detecting low levels of radioactivity.

- Record Keeping: Maintain a log of the performance verification data to monitor long-term instrument stability and identify any trends that may indicate a need for maintenance or recalibration.



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Applications in Drug Development

Isotrak standardized solutions are invaluable in various stages of drug development, from early discovery to preclinical and clinical studies.

1. Radioligand Binding Assays:

- **Principle:** These assays measure the affinity of a drug candidate for its target receptor using a radiolabeled ligand (e.g., with ^3H or ^{14}C).
- **Role of Isotrak Standards:** Essential for converting the measured CPM of the bound radioligand to DPM, allowing for the accurate calculation of binding parameters such as the dissociation constant (K_d) and the number of binding sites (B_{max}). A quench curve is necessary to account for quenching from the assay buffer, filters, and other components.

2. Enzyme Inhibition Assays:

- **Principle:** To determine the potency of a drug candidate in inhibiting a target enzyme, a radiolabeled substrate is often used. The amount of radiolabeled product formed is quantified by LSC.
- **Role of Isotrak Standards:** Quench correction is critical as different concentrations of the inhibitor or other assay components can affect counting efficiency. Isotrak standards ensure the accurate quantification of enzyme activity.

3. ADME (Absorption, Distribution, Metabolism, and Excretion) Studies:

- **Principle:** Radiolabeled drug candidates (typically with ^{14}C) are administered to animal models to study their pharmacokinetic and pharmacodynamic properties. Samples from various tissues and fluids are analyzed by LSC.
- **Role of Isotrak Standards:** Biological samples are complex matrices that can cause significant quenching. A robust quench correction method, established using Isotrak standards, is mandatory for obtaining reliable data on drug concentration in different tissues over time.

Data Presentation

All quantitative data from LSC experiments should be presented in a clear and organized manner. The following tables provide templates for recording and presenting key data.

Table 1: Quench Curve Data

| Standard ID | Known DPM | Measured CPM | Quench Indicating Parameter (QIP) | Counting Efficiency (%) |
|--------------|-----------|--------------|-----------------------------------|-------------------------|
| Quench Std 1 | 100,000 | 95,000 | 650 | 95.0 |
| Quench Std 2 | 100,000 | 90,000 | 600 | 90.0 |
| ... | ... | ... | ... | ... |
| Quench Std n | 100,000 | 25,000 | 150 | 25.0 |

Table 2: Instrument Performance Verification Log

| Date | Radionuclide | Standard DPM | Measured CPM | Background CPM | Counting Efficiency (%) | Figure of Merit (E^2/B) | Analyst |
|------------|-----------------|--------------|--------------|----------------|-------------------------|-----------------------------|---------|
| 2025-12-19 | ^3H | 300,000 | 180,000 | 25 | 60.0 | 144 | J. Doe |
| 2025-12-19 | ^{14}C | 130,000 | 123,500 | 28 | 95.0 | 322.3 | J. Doe |
| ... | ... | ... | ... | ... | ... | ... | ... |

Table 3: Sample Data from a Radioligand Binding Assay

| Sample ID | Measured CPM | Quench Indicating Parameter (QIP) | Counting Efficiency (%) from Quench Curve | Calculated DPM | Specific Binding (DPM) |
|-----------------|--------------|-----------------------------------|---|----------------|------------------------|
| Total Binding 1 | 15,000 | 450 | 75.0 | 20,000 | 18,000 |
| Non-specific 1 | 1,500 | 455 | 74.5 | 2,013 | - |
| ... | ... | ... | ... | ... | ... |

By following these detailed protocols and utilizing high-quality Isotrak standardized solutions, researchers can ensure the accuracy, reliability, and reproducibility of their liquid scintillation counting data, leading to more robust scientific conclusions.

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